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Compound of Interest

Compound Name:

3-[(4-

Methoxyphenyl)methyl]cyclohexan

one

Cat. No.: B1324657 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-[(4-Methoxyphenyl)methyl]cyclohexanone is not readily found

in major chemical databases, and a specific CAS (Chemical Abstracts Service) number could

not be identified at the time of this writing. This suggests that it is not a commercially available

or widely studied compound. The following technical guide is therefore based on established

principles of organic synthesis and data from structurally similar compounds to provide a

prospective analysis of its synthesis, properties, and potential biological relevance.

Introduction
Substituted cyclohexanones are a pivotal class of organic compounds, frequently serving as

key intermediates in the synthesis of pharmaceuticals, natural products, and materials. The

introduction of a methoxy-substituted benzyl moiety into the cyclohexanone scaffold can

significantly influence its chemical reactivity and biological activity. The methoxy group can act

as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, while

the benzyl group introduces steric bulk and lipophilicity. This guide focuses on the synthesis,

characterization, and potential applications of the novel compound 3-[(4-
Methoxyphenyl)methyl]cyclohexanone.
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The synthesis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone can be approached through

several established methodologies for forming carbon-carbon bonds at the α- or β-position of a

cyclohexanone ring. Two primary retrosynthetic disconnections are considered here: a

conjugate addition to a cyclohexenone and the alkylation of a cyclohexanone enolate.

Pathway A: Conjugate Addition to Cyclohexenone
A reliable method for introducing a substituent at the 3-position of a cyclohexanone is through a

1,4-conjugate addition (Michael addition) to a corresponding α,β-unsaturated ketone. In this

case, the reaction would involve the addition of a 4-methoxybenzyl nucleophile to 2-

cyclohexen-1-one. Organocuprates, also known as Gilman reagents, are particularly effective

for this transformation due to their soft nucleophilic character, which favors 1,4-addition over

direct 1,2-addition to the carbonyl group.

Preparation of the Gilman Reagent: A solution of 4-methoxybenzylmagnesium bromide (a

Grignard reagent) is prepared by reacting 4-methoxybenzyl bromide with magnesium

turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g.,

argon or nitrogen). To form the Gilman reagent (a lithium di(4-methoxybenzyl)cuprate), two

equivalents of this Grignard reagent (or the corresponding organolithium reagent) are added

to one equivalent of a copper(I) salt, such as copper(I) iodide (CuI), at a low temperature

(typically -78 °C to 0 °C) in an ethereal solvent.

Conjugate Addition: To the freshly prepared Gilman reagent at low temperature, a solution of

2-cyclohexen-1-one in the same solvent is added dropwise. The reaction mixture is stirred

for a specified period, allowing the conjugate addition to proceed.

Workup: The reaction is quenched by the addition of a saturated aqueous ammonium

chloride solution. The mixture is then extracted with an organic solvent (e.g., diethyl ether or

ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced

pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield

pure 3-[(4-Methoxyphenyl)methyl]cyclohexanone.
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Diagram 1: Synthesis via Conjugate Addition.

Pathway B: Alkylation of a Cyclohexanone Enolate
An alternative approach involves the direct alkylation of a pre-formed cyclohexanone enolate

with 4-methoxybenzyl halide. The regioselectivity of enolate formation is a critical consideration

in this pathway. To favor the formation of the kinetic enolate (at the less substituted α-position),

a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is

typically used at low temperatures.

Enolate Formation: A solution of cyclohexanone in an anhydrous aprotic solvent like THF is

cooled to a low temperature (e.g., -78 °C). A solution of LDA (typically prepared in situ from

diisopropylamine and n-butyllithium) is then added dropwise to deprotonate the

cyclohexanone and form the lithium enolate.

Alkylation: 4-Methoxybenzyl bromide or iodide is added to the enolate solution. The reaction

mixture is allowed to slowly warm to room temperature to facilitate the SN2 reaction.

Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride

solution. The product is extracted into an organic solvent, and the organic layer is washed,

dried, and concentrated as described in Pathway A.

Purification: The resulting crude product, which may contain a mixture of mono- and di-

alkylated products as well as O-alkylated byproducts, is purified by column chromatography.
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Diagram 2: Synthesis via Enolate Alkylation.

Physicochemical and Spectroscopic Data
(Predicted)
As no experimental data is available for the target compound, the following properties are

predicted based on data from analogous compounds such as 2-benzylcyclohexanone and

other methoxy-substituted aromatic compounds.
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Property Predicted Value / Characteristics

Molecular Formula C₁₄H₁₈O₂

Molecular Weight 218.29 g/mol

Appearance
Likely a colorless to pale yellow oil or low-

melting solid

Boiling Point > 120 °C at reduced pressure

¹H NMR

Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H).

Methoxy protons: ~3.8 ppm (singlet, 3H).

Cyclohexanone protons: ~1.5-2.5 ppm

(multiplets, 9H). Benzyl protons: ~2.6-3.0 ppm

(doublet or multiplet, 2H).

¹³C NMR

Carbonyl carbon: ~210-212 ppm. Aromatic

carbons: ~114-158 ppm. Methoxy carbon: ~55

ppm. Aliphatic carbons: ~25-50 ppm.

IR (Infrared)

C=O stretch: ~1710 cm⁻¹. C-O-C stretch

(aromatic ether): ~1250 cm⁻¹ and ~1030 cm⁻¹.

Aromatic C-H stretch: ~3000-3100 cm⁻¹.

Aliphatic C-H stretch: ~2850-2950 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): m/z = 218. Key Fragments:

m/z = 121 (4-methoxybenzyl cation), m/z = 97

(cyclohexenone fragment).

Potential Biological Activity and Applications
The biological profile of 3-[(4-Methoxyphenyl)methyl]cyclohexanone has not been

investigated. However, the structural motifs present in the molecule are found in numerous

biologically active compounds. Research on related substituted cyclohexanones has revealed

a range of pharmacological activities.

Anticancer Activity: Many benzylidene and bis(benzylidene) cyclohexanone derivatives have

demonstrated significant cytotoxic activity against various cancer cell lines, including breast

and neuroblastoma cells[1]. The mechanism often involves the induction of apoptosis.
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Anti-inflammatory Activity: Diarylidenecyclohexanone derivatives have been shown to be

potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exhibiting

anti-inflammatory properties[2].

Antimicrobial Activity: Various substituted cyclohexanone derivatives have been reported to

possess antibacterial and antifungal properties[3][4][5].

The presence of the 4-methoxybenzyl group may enhance interactions with biological targets

through hydrogen bonding and hydrophobic interactions. Therefore, 3-[(4-
Methoxyphenyl)methyl]cyclohexanone could be a valuable candidate for screening in

anticancer, anti-inflammatory, and antimicrobial assays.
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Diagram 3: Potential Structure-Activity Relationships.

Conclusion
While 3-[(4-Methoxyphenyl)methyl]cyclohexanone is not a well-documented compound, its

synthesis is feasible through standard and reliable organic chemistry reactions such as

organocuprate conjugate addition or enolate alkylation. Based on the known biological

activities of structurally related compounds, it represents a promising scaffold for investigation
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in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious

diseases. Further research is warranted to synthesize this compound, confirm its structure, and

evaluate its biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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